molecular formula C18H26N2O2 B070652 Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 185527-11-1

Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B070652
M. Wt: 302.4 g/mol
InChI Key: MRMIQWNSSBRSLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of structurally similar compounds involves key steps such as diastereoselective reduction and efficient isomerization under basic conditions. For instance, the synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, demonstrates the complexity and efficiency required in these processes (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of cyclic amino acid esters and related compounds can be elucidated through techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, indicative of the complexity of such molecules (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

The compound and its analogs participate in various chemical reactions, including intramolecular lactonization, regioselective alkylation, and Curtius rearrangement. These reactions are pivotal for generating structures with high biological activity and specificity (Kim Huard et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can significantly influence their reactivity and utility in synthesis. X-ray crystallography provides detailed information on molecular and crystal structure, critical for understanding the compound's behavior in various chemical environments (C. Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stability, and interaction with various reagents, are essential for the compound's application in synthesis. Studies on similar compounds have shown that modifications at the molecular level can significantly alter their chemical behavior, providing insights into the design of new compounds with desired properties (R. Freund & W. Mederski, 2000).

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

A study detailed the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting a novel synthetic strategy that incorporates a tert-butyl pyrazolospirolactam core. This approach is pivotal for generating potent analogues of ACC inhibitors, emphasizing the compound's significance in medicinal chemistry (Huard et al., 2012).

Molecular Structure Characterization

Another study synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the value of structural determination via single crystal X-ray diffraction analysis. This work underscores the importance of precise structural characterization in developing novel compounds (Moriguchi et al., 2014).

Synthesis of Substituted Piperidines

Research on tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduced a new scaffold for substituted piperidines, vital for pharmacological studies. The study showcases how innovative synthetic methods can pave the way for the development of new therapeutic agents (Harmsen et al., 2011).

Nociceptin Antagonists Intermediate

A practical asymmetric synthesis method was developed for a crucial intermediate in nociceptin antagonists' synthesis. This work highlights the synthesis's efficiency and practicality, providing a pathway for large-scale production of enantiomerically pure compounds (Jona et al., 2009).

Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives

A method for preparing tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of these compounds in synthesizing derivatives relevant to biochemistry and pharmaceuticals. This study emphasizes the compounds' role as building blocks in synthetic organic chemistry (Marin et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could be diverse, depending on its intended applications. It could be studied for potential uses in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMIQWNSSBRSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594227
Record name tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS RN

185527-11-1
Record name tert-Butyl 3-amino-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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